molecular formula C14H16Cl2N2O3 B6497456 4-[2-(2,4-dichlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one CAS No. 946281-91-0

4-[2-(2,4-dichlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one

Cat. No. B6497456
CAS RN: 946281-91-0
M. Wt: 331.2 g/mol
InChI Key: PYRIXPQRPMPQBU-UHFFFAOYSA-N
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Description

4-[2-(2,4-dichlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one, also known as 2,4-Dichlorophenoxyacetic acid (2,4-D), is a chemical compound used in the synthesis of organic compounds, as well as in numerous scientific research studies. 2,4-D is a phenoxyacetic acid, a type of organic acid, and is one of the most widely used herbicides in the world. It is used to control broadleaf weeds and woody plants in a variety of crops, lawns, and other areas.

Scientific Research Applications

Anti-Inflammatory Agents

Compounds derived from 2-(2,4-dichlorophenoxy)acetic acid, such as the one , are promising anti-inflammatory agents. They have the potential to selectively inhibit the COX-2 enzyme . This makes them valuable in the development of new drugs for treating inflammatory conditions .

Synthesis of New Derivatives

The compound is used in the synthesis of new derivatives of 2-(2,4-dichlorophenoxy)acetic acid . These new derivatives could potentially have different or enhanced properties, expanding the range of applications for these types of compounds .

Potential c-Met Kinase Inhibitors

A series of 2, 4-dichlorophenoxyacetamide-chalcones were synthesized and evaluated for their antiproliferative activities against MCF-7, HT-29, and A549 cancer cell lines . Some of these compounds showed moderate-to-good antiproliferative activity against MCF-7 and A549 cell lines .

Anticancer Research

The compound and its derivatives are being studied for their potential as anticancer agents. Some compounds have shown promising results in inhibiting growth and migration in MCF-7 cells .

Molecular Docking Studies

The compound is used in molecular docking studies to understand its interaction with the active site of COX-2 . This helps in the development of more effective anti-inflammatory drugs .

Synthesis of Biologically Active Compounds

The compound is used in the synthesis of new series of compounds bearing both pyrazoles, 1,3,4-thiadiazoles and 2,4-dichlorophenoxy moieties . These new compounds are being studied for their biological activity .

Mechanism of Action

Target of Action

The compound “4-[2-(2,4-dichlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one” is structurally similar to 2,4-Dichlorophenoxyacetic acid . 2,4-Dichlorophenoxyacetic acid is a systemic herbicide that primarily targets broadleaf weeds . It causes uncontrolled growth in these weeds, leading to their death, while most grasses such as cereals, lawn turf, and grassland are relatively unaffected .

Mode of Action

The compound’s mode of action is likely similar to that of 2,4-Dichlorophenoxyacetic acid, given their structural similarity. It mimics natural auxin, a type of plant hormone, at the molecular level . This mimicry leads to uncontrolled growth in susceptible plants, ultimately causing their death .

Biochemical Pathways

The compound affects the auxin signaling pathway in plants. Auxin is a key hormone that regulates plant growth and development. By mimicking auxin, the compound disrupts normal plant growth processes, leading to uncontrolled growth and eventual plant death .

Result of Action

The primary result of the compound’s action is the death of targeted broadleaf weeds due to uncontrolled growth . This makes it a potentially effective herbicide for controlling unwanted vegetation in various settings, such as agricultural fields and lawns.

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, 2,4-Dichlorophenoxyacetic acid, a structurally similar compound, decomposes in the presence of water and ultraviolet light . Therefore, environmental conditions such as moisture levels and sunlight exposure could potentially affect the action of “4-[2-(2,4-dichlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one”.

properties

IUPAC Name

4-[2-(2,4-dichlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16Cl2N2O3/c1-14(2)13(20)17-5-6-18(14)12(19)8-21-11-4-3-9(15)7-10(11)16/h3-4,7H,5-6,8H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRIXPQRPMPQBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NCCN1C(=O)COC2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(2,4-Dichlorophenoxy)acetyl]-3,3-dimethylpiperazin-2-one

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